molecular formula C18H24N4O2 B13871984 Tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate

Cat. No.: B13871984
M. Wt: 328.4 g/mol
InChI Key: FHBNGBFAXCTZOZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a quinoline ring substituted with an amino group at the 6th position and a tert-butyl ester group at the piperazine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate is unique due to the presence of the quinoline ring, which imparts distinct biological activities compared to other piperazine derivatives. The quinoline ring’s ability to intercalate with DNA and inhibit specific enzymes makes this compound particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-5-4-13(19)12-14(15)16/h4-7,12H,8-11,19H2,1-3H3

InChI Key

FHBNGBFAXCTZOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)N

Origin of Product

United States

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